molecular formula C23H20O2 B13793944 1,1'-Methylenebis(4-methoxynaphthalene) CAS No. 2388-43-4

1,1'-Methylenebis(4-methoxynaphthalene)

Cat. No.: B13793944
CAS No.: 2388-43-4
M. Wt: 328.4 g/mol
InChI Key: ROHJMGHDYHGGIN-UHFFFAOYSA-N
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Description

1,1'-Methylenebis(4-methoxynaphthalene) is a dimeric naphthalene derivative comprising two 4-methoxynaphthalene units linked by a methylene (-CH₂-) bridge. The methoxy (-OCH₃) substituents at the 4-position of the naphthalene rings distinguish it from other methylenebis derivatives. This compound likely shares synthetic pathways with related methylenebis structures, which often involve coupling reactions between substituted aromatic precursors .

Properties

CAS No.

2388-43-4

Molecular Formula

C23H20O2

Molecular Weight

328.4 g/mol

IUPAC Name

1-methoxy-4-[(4-methoxynaphthalen-1-yl)methyl]naphthalene

InChI

InChI=1S/C23H20O2/c1-24-22-13-11-16(18-7-3-5-9-20(18)22)15-17-12-14-23(25-2)21-10-6-4-8-19(17)21/h3-14H,15H2,1-2H3

InChI Key

ROHJMGHDYHGGIN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)CC3=CC=C(C4=CC=CC=C34)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-Methylenebis(4-methoxynaphthalene) typically involves the reaction of 4-methoxynaphthalene with formaldehyde under acidic conditions. The reaction proceeds through a Friedel-Crafts alkylation mechanism, where the methylene group bridges two 4-methoxynaphthalene units .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as aluminum chloride can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

1,1’-Methylenebis(4-methoxynaphthalene) can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-Methylenebis(4-methoxynaphthalene) has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,1’-Methylenebis(4-methoxynaphthalene) involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The pathways involved may include modulation of oxidative stress, inhibition of specific enzymes, or interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Methylenebis Phenolic Derivatives

Compounds like 2,2′-Methylenebis(6-tert-butyl-4-methylphenol) (BEP) and dichlorophene (CHP) feature two phenolic rings connected by a methylene bridge. These compounds exhibit antitumor activity by inducing autophagy and apoptosis in cancer cells . In contrast, 1,1'-Methylenebis(4-methoxynaphthalene) replaces hydroxyl (-OH) groups with methoxy (-OCH₃), which reduces hydrogen-bonding capacity and may alter solubility and biological interactions. For example:

Property 1,1'-Methylenebis(4-methoxynaphthalene) 2,2′-Methylenebis(6-tert-butyl-4-methylphenol)
Functional Groups Methoxy (-OCH₃) Hydroxyl (-OH), tert-butyl, methyl
Biological Activity Not reported Autophagy induction, antitumor synergy
Solubility Likely lower (nonpolar substituents) Moderate (polar -OH groups)

Naphthalene Derivatives

1-Methoxynaphthalene (CAS 2216-69-5), a monomeric analog, has a molecular weight of 158.20 g/mol and >98% purity . The dimeric 1,1'-Methylenebis(4-methoxynaphthalene) would theoretically have a molecular weight of ~314.4 g/mol (2 × 158.2 – 2 H from the CH₂ bridge). Key differences include:

Property 1-Methoxynaphthalene 1,1'-Methylenebis(4-methoxynaphthalene)
Molecular Weight 158.20 g/mol ~314.4 g/mol (estimated)
Structure Monomeric Dimeric with methylene bridge
Applications Lab reagent Potential as a polymer precursor

Methylenebis Heterocyclic Compounds

1,1′-Methylenebis(4,4′-bipyridin-1-ium) dibromide (C₂₁H₁₈N₄²⁺·2Br⁻) is a cationic bipyridinium compound with a molecular weight of 486.21 g/mol . Unlike the naphthalene-based target compound, this derivative exhibits ionic character and crystallographic versatility due to its charged structure.

Property 1,1'-Methylenebis(4-methoxynaphthalene) 1,1′-Methylenebis(4,4′-bipyridin-1-ium) Dibromide
Core Structure Naphthalene Bipyridinium
Molecular Weight ~314.4 g/mol 486.21 g/mol
Chemical Nature Neutral Ionic (dication with Br⁻ counterions)

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